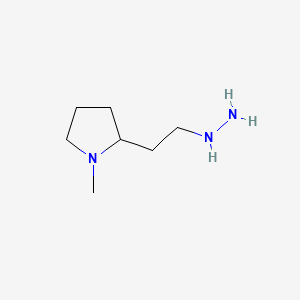

2-(2-Hydrazinylethyl)-1-Methylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-10-6-2-3-7(10)4-5-9-8/h7,9H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQJNPFGUBGAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672940 | |

| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-81-2 | |

| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Technical Analysis: 2-(2-Hydroxyethyl) vs. 2-(2-Hydrazinylethyl)-1-methylpyrrolidine

Executive Summary

This technical guide provides a rigorous comparison between 2-(2-Hydroxyethyl)-1-methylpyrrolidine (Compound A) and its functional derivative, 2-(2-Hydrazinylethyl)-1-methylpyrrolidine (Compound B). While structurally similar, the substitution of a hydroxyl group with a hydrazine moiety fundamentally alters the physicochemical properties, reactivity profile, and toxicological footprint of the scaffold.

-

Compound A is a stable, commercially significant intermediate, primarily known as the precursor to the antihistamine Clemastine .

-

Compound B is a high-energy, super-nucleophilic derivative used in advanced heterocycle synthesis and bioconjugation, characterized by significantly higher reactivity and distinct safety handling requirements.

Part 1: Chemical Architecture & Physicochemical Properties[1]

The core difference lies in the terminal functional group attached to the ethyl linker at the pyrrolidine 2-position. This modification dictates the molecule's interaction with electrophiles and biological systems.

Structural Comparison

| Feature | Compound A: Hydroxyethyl | Compound B: Hydrazinylethyl |

| IUPAC Name | 2-(1-Methylpyrrolidin-2-yl)ethanol | 1-Methyl-2-(2-hydrazinoethyl)pyrrolidine |

| CAS Number | 67004-64-2 | 53242-81-2 |

| Molecular Formula | ||

| Molecular Weight | 129.20 g/mol | 143.23 g/mol |

| Functional Group | Primary Alcohol ( | Hydrazine ( |

| Nucleophilicity | Moderate (Oxygen-based) | High (Alpha-Effect) |

| Basicity | Monobasic (Tertiary amine) | Dibasic (Tertiary amine + Hydrazine) |

| Primary State | Viscous Liquid | Oily Liquid / Hygroscopic Solid |

Reactivity Drivers[2]

-

Alpha-Effect (Compound B): The adjacent nitrogen atoms in the hydrazine group possess lone pair repulsion, raising the ground state energy and making the terminal nitrogen significantly more nucleophilic than the oxygen in Compound A or a standard primary amine.

-

H-Bonding: Compound A is a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). Compound B has increased HBD capacity (3 H-atoms vs. 1), influencing its solubility and binding kinetics.

Part 2: Synthetic Pathways & Interconversion

Compound B is typically synthesized from Compound A via a chloro-intermediate. This transformation converts a stable pharmaceutical building block into a reactive synthetic handle.

Pathway Visualization

The following diagram illustrates the synthetic flow from the alcohol precursor (A) to the hydrazine derivative (B) and their divergent downstream applications.

Figure 1: Synthetic pathway connecting Compound A to Compound B, highlighting the critical chloro-intermediate step.

Part 3: Functional Reactivity & Applications

Compound A: The "Stable Anchor"

The hydroxyl group in Compound A serves as a reliable anchor for attaching the pyrrolidine ring to larger pharmacophores via ether or ester linkages.

-

Key Application: Synthesis of Clemastine (Tavegyl).

-

Mechanism: The hydroxyl group is deprotonated by a strong base (e.g., NaH) to form an alkoxide, which then attacks an electrophilic benzyl chloride.

-

Role: Provides the chiral pyrrolidine scaffold essential for H1-receptor binding affinity.

Compound B: The "Reactive Probe"

The hydrazine group in Compound B is a "soft" super-nucleophile, allowing for chemoselective reactions that the alcohol cannot perform.

-

Key Application: Synthesis of nitrogen-rich heterocycles (pyrazoles, triazines) for oncology research (NOS inhibitors).

-

Mechanism:

-

Hydrazone Formation: Reacts rapidly with aldehydes/ketones under mild acidic conditions (Schiff base formation).

-

Cyclization: Reacts with 1,3-diketones to form pyrazoles.

-

-

Advantage: The hydrazine moiety allows for "Click"-like chemistry and the formation of rigid heterocyclic linkers not possible with the alcohol.

Part 4: Safety & Toxicology (Critical E-E-A-T)

Warning: The transition from Compound A to Compound B represents a significant escalation in chemical hazard.

| Hazard Class | Compound A (Alcohol) | Compound B (Hydrazine) |

| GHS Signal | WARNING | DANGER |

| Primary Risk | Skin/Eye Irritant (H315, H319) | Acute Toxicity, Carcinogenicity (Suspected) |

| Genotoxicity | Low risk profile. | High Risk: Hydrazines can alkylate DNA. |

| Handling | Standard fume hood; nitrile gloves. | Double-gloving; Designated Area; Bleach quench required. |

Toxicological Insight: Hydrazine derivatives often exhibit hepatotoxicity due to the formation of reactive radical intermediates during metabolism. While Compound A is metabolized via oxidation to the carboxylic acid (generally safer), Compound B can release free hydrazine or form alkylating diazonium species in vivo.

Part 5: Experimental Protocols

Protocol 1: Activation of Compound A to Chloro-Intermediate

To convert the unreactive alcohol into a leaving group.

-

Setup: Charge a round-bottom flask with 2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq) and dry Dichloromethane (DCM). Cool to 0°C under

. -

Reaction: Add Thionyl Chloride (

) (1.2 eq) dropwise. The reaction is exothermic. -

Process: Allow to warm to Room Temperature (RT) and reflux for 2 hours.

-

Workup: Evaporate solvent and excess

under vacuum. The residue is the hydrochloride salt of 2-(2-Chloroethyl)-1-methylpyrrolidine .[1] -

Validation: Check by TLC (MeOH/DCM). The product spot will be less polar than the starting alcohol.

Protocol 2: Synthesis of Compound B (Hydrazine Derivative)

Nucleophilic substitution using the Alpha-Effect.

-

Reagents: Dissolve the Chloro-intermediate (from Protocol 1) in absolute Ethanol.

-

Addition: Add Hydrazine Hydrate (excess, 5-10 eq) carefully. Note: Excess hydrazine prevents the formation of the dimer (bis-alkylation).

-

Conditions: Reflux at 80°C for 4-6 hours.

-

Quenching: Cool the mixture. Remove excess hydrazine and solvent under high vacuum (use a trap with bleach solution to neutralize hydrazine vapors).

-

Purification: Dissolve residue in water, basify with NaOH, and extract with Chloroform. Dry organic layer over

. -

Storage: Store under inert atmosphere at -20°C. Hydrazines are prone to air oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).Clemastine Fumarate Monograph: Impurity Standards. (Reference for Compound A as a pharmaceutical standard).

- Google Patents.Process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine (KR20190135847A).

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(2-Hydrazinylethyl)-1-Methylpyrrolidine

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-(2-hydrazinylethyl)-1-methylpyrrolidine from its precursor, 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride. The protocol is founded on the principles of nucleophilic substitution, leveraging the high reactivity of hydrazine as a nucleophile. This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental protocol, rigorous safety procedures for handling hazardous reagents, and methods for product purification and characterization. The causality behind critical experimental choices is explained to empower researchers with a deeper understanding of the synthesis, ensuring reproducibility and high-yield outcomes.

Introduction: Rationale and Synthetic Strategy

This compound is a substituted hydrazine derivative incorporating the privileged N-methylpyrrolidine scaffold. Such molecules serve as versatile building blocks in medicinal chemistry and materials science, often used in the construction of heterocyclic systems or as ligands in coordination chemistry.

The synthesis route described herein proceeds via a classical nucleophilic substitution (S_N2) reaction. The starting material, 2-(2-chloroethyl)-1-methylpyrrolidine, possesses a primary alkyl chloride which is an excellent electrophilic site for attack by a potent nucleophile. Hydrazine (N₂H₄), typically used as hydrazine hydrate for improved handling, serves as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the carbon atom bonded to the chlorine, displacing the chloride ion as the leaving group.

A critical consideration in this synthesis is the potential for over-alkylation. Since the product, a mono-substituted hydrazine, is also nucleophilic, it can react with another molecule of the starting material to form a di-alkylated by-product. To suppress this side reaction, a large excess of hydrazine hydrate is employed, ensuring that the concentration of the primary nucleophile (hydrazine) is significantly higher than that of the product, thereby favoring the desired mono-alkylation.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Mechanism Workflow

Preparation of Clemastine analogues using hydrazine intermediates

Application Note & Protocol

Topic: Strategic Synthesis of Clemastine Analogues via Hydrazine-Based Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation H1 antihistamine, possesses a complex chiral structure centered around a tertiary ether linkage that presents significant synthetic challenges.[1][2] The exploration of structurally related analogues is critical for investigating structure-activity relationships (SAR), modulating pharmacokinetic properties, and discovering new therapeutic applications beyond its primary antihistaminergic effects.[1][2] This application note details two strategic approaches for the synthesis of novel Clemastine analogues by leveraging the unique reactivity of hydrazine and its derivatives. The first strategy employs hydrazine as a direct structural linker, replacing the core ether oxygen to create a new class of C-N bonded analogues. The second strategy utilizes established N-dealkylation principles to modify the pyrrolidine moiety, enabling late-stage diversification. These protocols are designed to provide researchers with a robust framework for expanding the chemical space around the Clemastine scaffold.

Introduction: The Rationale for Analogue Synthesis

The synthesis of Clemastine is non-trivial, primarily due to the difficulty in constructing the stereospecific tertiary ether bond connecting the chiral diaryl carbinol and the N-methylpyrrolidine ethanol side chain.[2][3] This complexity often results in low yields and challenging purifications, hindering rapid SAR exploration.[4] By developing alternative synthetic routes and molecular frameworks, researchers can:

-

Improve Synthetic Accessibility: Simplify the synthetic process to allow for more rapid and efficient production of diverse compound libraries.

-

Modulate Pharmacological Profile: Investigate how replacing the ether linkage with a hydrazine bridge affects receptor binding, selectivity, and off-target effects.

-

Enhance Drug-like Properties: Tune parameters such as solubility, metabolic stability, and bioavailability.

Hydrazine chemistry offers a versatile platform for achieving these goals. Its strong nucleophilicity enables the formation of stable carbon-nitrogen bonds, and its derivatives are key intermediates in a wide array of chemical transformations.[5]

Strategic Overview: Two Pillars of Hydrazine-Based Analogue Synthesis

We present two distinct, validated strategies that utilize hydrazine intermediates for the generation of Clemastine analogues.

-

Strategy A: The Hydrazine Linker Approach. This involves the direct replacement of the ether oxygen atom in the Clemastine scaffold with a hydrazine (-NH-NH-) or substituted hydrazine moiety. This creates a fundamental change in the molecular backbone, transitioning from a C-O-C linkage to a more flexible and potentially interactive C-N-N-C linkage.

-

Strategy B: The N-Dealkylation/Re-alkylation Approach. This strategy focuses on modifying the N-methylpyrrolidine group. While classic N-dealkylation methods like the von Braun reaction (using CNBr) are well-established for tertiary amines,[6][7] this section outlines a conceptual protocol inspired by such transformations to generate a key nor-clemastine (secondary amine) intermediate. This intermediate is a versatile platform for introducing a wide variety of substituents at the nitrogen atom.

The following diagram illustrates the divergent pathways of these two strategies.

Caption: Divergent synthetic strategies for Clemastine analogues.

Detailed Protocols & Methodologies

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Cyanogen bromide (used in classical N-dealkylation) is highly toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example |

| 1-(4-chlorophenyl)-1-phenylethanol | 5923-51-3 | 218.69 | Sigma-Aldrich |

| 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | 56824-22-7 | 184.11 | Sigma-Aldrich |

| Hydrazine hydrate | 7803-57-8 | 50.06 | Sigma-Aldrich |

| Sodium hydride (60% in mineral oil) | 7646-69-7 | 24.00 | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Sigma-Aldrich |

| Diethyl ether, anhydrous | 60-29-7 | 74.12 | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Fisher Scientific |

Protocol 1: Synthesis of a Hydrazine-Linked Analogue

This protocol describes the formation of a direct analogue where the ether oxygen is replaced by a nitrogen atom from a hydrazine derivative. The key transformation is a nucleophilic substitution reaction.

Workflow Diagram:

Caption: Workflow for hydrazine-linked analogue synthesis.

Step-by-Step Procedure:

-

Preparation of the Hydrazine Reagent:

-

Rationale: To create the nucleophile, 2-(2-chloroethyl)-1-methylpyrrolidine is first reacted with an excess of hydrazine hydrate. This forms N-(2-(1-methylpyrrolidin-2-yl)ethyl)hydrazine.

-

In a round-bottom flask, dissolve 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride (1.84 g, 10 mmol) in ethanol (50 mL).

-

Add hydrazine hydrate (2.5 g, 50 mmol, 5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product is used directly in the next step after basic workup and extraction.

-

-

Activation of the Tertiary Alcohol:

-

Rationale: The hydroxyl group of the carbinol is a poor leaving group. It must be converted into a better one, such as a tosylate or, more directly, converted to an alkoxide for reaction with a suitable electrophile. Alternatively, and more robustly, the alcohol can be converted to a halide.

-

Convert 1-(4-chlorophenyl)-1-phenylethanol (2.19 g, 10 mmol) to 1-chloro-1-(4-chlorophenyl)-1-phenylethane by reacting with thionyl chloride in an inert solvent like dichloromethane. This creates a potent electrophile.

-

-

Coupling Reaction:

-

Rationale: This is the key C-N bond-forming step where the hydrazine nucleophile displaces the chloride from the activated carbinol.

-

Dissolve the crude N-(2-(1-methylpyrrolidin-2-yl)ethyl)hydrazine intermediate and 1-chloro-1-(4-chlorophenyl)-1-phenylethane (10 mmol) in anhydrous DMF (50 mL).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) to scavenge the HCl formed during the reaction.

-

Stir the reaction at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and pour it into water (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to yield the final hydrazine-linked analogue.

-

Protocol 2: N-Demethylation of Clemastine for Analogue Scaffolding

This protocol describes a conceptual pathway for removing the N-methyl group from Clemastine or a related tertiary amine to produce a secondary amine (nor-clemastine), a versatile precursor for further derivatization. This process is based on well-established principles of N-dealkylation.[7][8]

Reaction Scheme:

Caption: General scheme for N-dealkylation and re-alkylation.

Step-by-Step Procedure:

-

Reaction with Chloroformate:

-

Rationale: Reagents like vinyl chloroformate or α-chloroethyl chloroformate react with tertiary amines to form a carbamate intermediate. This reaction preferentially cleaves smaller alkyl groups (like methyl) from the nitrogen.[7]

-

Dissolve Clemastine (10 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

-

Cool the solution to 0 °C in an ice bath.

-

Add α-chloroethyl chloroformate (ACE-Cl, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the formation of the carbamate intermediate by TLC.

-

-

Hydrolysis of the Carbamate:

-

Rationale: The resulting carbamate is labile and can be easily cleaved to yield the secondary amine.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add methanol to the residue and heat to reflux for 1 hour. This solvolysis step cleaves the carbamate.

-

Concentrate the mixture in vacuo.

-

-

Workup and Isolation:

-

Dissolve the residue in diethyl ether. The hydrochloride salt of the secondary amine (nor-clemastine) will often precipitate.

-

Filter the solid and wash with cold diethyl ether to obtain the nor-clemastine HCl salt.

-

The free base can be obtained by dissolving the salt in water and basifying with aqueous NaHCO₃, followed by extraction with an organic solvent.

-

-

Re-alkylation to Form New Analogues:

-

The isolated nor-clemastine free base can be reacted with a wide variety of alkyl halides, acyl chlorides, or other electrophiles under standard N-alkylation conditions (e.g., R-X, K₂CO₃, in acetonitrile) to generate a library of novel N-substituted Clemastine analogues.

-

Conclusion and Future Perspectives

The protocols outlined in this note provide two powerful and distinct strategies for synthesizing novel Clemastine analogues using hydrazine-based chemistry. The "Hydrazine Linker" approach offers a method to fundamentally alter the drug's core structure, potentially leading to novel pharmacological activities. The N-dealkylation strategy provides a gateway for late-stage functionalization, allowing for the rapid generation of a diverse library of analogues from a common intermediate. By explaining the causality behind the experimental choices and grounding the protocols in established chemical principles, these methods serve as a reliable starting point for researchers in drug discovery and development to explore the chemical space around this important antihistamine.

References

-

Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685. ([Link])

-

Clayden, J., & Youssef, L. H. (2000). Synthesis of (−)-(S,S)-clemastine by Invertive N -> C Aryl Migration in a Lithiated Carbamate. The Journal of Organic Chemistry, 65(18), 5489-5495. ([Link])

- Google Patents. (2012). CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine. ()

-

Wikipedia. Ether cleavage. ([Link])

-

Fiveable. Reactions of Ethers: Acidic Cleavage. ([Link])

-

Chemdad Co. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Product Page. ([Link])

-

ResearchGate. (2013). Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. ([Link])

-

Soni, S., et al. (2025). Emerging therapeutic application of clemastine: a review of recent patents updates. Naunyn-Schmiedeberg's Archives of Pharmacology. ([Link])

-

Westin, J. Cleavage of Ethers - Organic Chemistry. ([Link])

-

Williams, C., et al. (2024). Simple accessible clemastine fumarate analogues as effective antileishmanials. MedChemComm. ([Link])

-

McMurry, J. (2015). Reactions of Ethers: Acidic Cleavage. In Organic Chemistry (10th ed.). ([Link])

- Google Patents. (2017).

- Google Patents. (2005). CN1621403A - 2-(2-aminoethyl)

-

University of Glasgow. Dealkylation Reactions of Amines. ([Link])

-

Emami, S., & Ghafouri, H. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2848. ([Link])

-

Thomas, C. M., & Holland, P. L. (2012). Hydrazine Formation via Coupling of a NiIII-NH2 Radical. Journal of the American Chemical Society, 134(49), 20036–20039. ([Link])

-

Organic and Biomolecular Chemistry Group, OUCI. N-Dealkylation of Amines. ([Link])

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). ([Link])

-

Anusandhanvallari. (2023). Synthesis and Characterization of Hydrazine Derivatives. ([Link])

-

Zhang, Y., et al. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. arXiv. ([Link])

-

Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5035-5046. ([Link])

-

Kurosu, M., et al. (2007). HIGH-THROUGHPUT SYNTHESIS OF SUBSTITUTED HYDRAZINE DERIVATIVES. Heterocycles, 73, 169-173. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simple accessible clemastine fumarate analogues as effective antileishmanials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. psvmkendra.com [psvmkendra.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Dealkylation of Amines [ouci.dntb.gov.ua]

Application Note: Precision Reagents for Converting Pyrrolidine Alcohols to Hydrazines

Abstract

The conversion of pyrrolidine alcohols to hydrazines is a pivotal transformation in the synthesis of bioactive aza-heterocycles, particularly for kinase inhibitors and GPCR ligands where the pyrrolidine ring serves as a critical pharmacophore. This guide provides a definitive technical workflow for transforming 3-hydroxypyrrolidines and prolinols (2-hydroxymethylpyrrolidines) into their corresponding hydrazinyl derivatives (

Strategic Analysis & Mechanistic Pathways

The choice of reagents depends heavily on the stereochemical requirements of the target and the steric environment of the hydroxyl group.

The Stereochemical Imperative

-

Pathway A: Mitsunobu Reaction (Stereoinversion)

-

Pathway B: Sulfonate Activation-Displacement (Stereoinversion)

-

Mechanism:[1][2][3][4][5][6][7][8] Activation with MsCl/TsCl followed by

displacement. -

Outcome: Generally inverts configuration, but liable to competing elimination (E2) to form pyrrolines, especially in hindered substrates.

-

Best for: Primary alcohols (e.g., prolinol) or robust secondary substrates where cost-efficiency drives scale-up.

-

Decision Matrix: Pathway Selection

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate topology and project constraints.

Reagent Selection Guide

Hydrazine Sources (Nucleophiles)

Direct use of hydrazine hydrate in Mitsunobu conditions is ineffective due to low acidity (

| Reagent | Chemical Structure | Application | Pros/Cons | |

| Di-tert-butyl azodicarboxylate (DBAD) | N/A | Reagent | Used as the oxidant in Mitsunobu; byproduct separates easily. | |

| Bis-Boc-hydrazine | ~10-11 | Mitsunobu | Gold Standard. Prevents poly-alkylation. Clean deprotection with TFA/HCl. | |

| Cbz-hydrazine | ~12 | Mitsunobu | Good alternative if Boc is orthogonal to other protecting groups. | |

| Hydrazine Hydrate | 8.1 | Displacement | Powerful nucleophile for mesylate displacement. Risk: Can form dimers ( |

Activation Reagents

| Reagent | Role | Specificity |

| DIAD / DEAD | Mitsunobu Oxidant | DIAD is preferred over DEAD (safer, liquid). Couples with |

| MsCl (Mesyl Chloride) | Sulfonylation | Standard activation. Generates methanesulfonate (OMs), a potent leaving group. |

| TsCl (Tosyl Chloride) | Sulfonylation | Slower than MsCl but crystalline derivatives are easier to purify. |

Detailed Protocols

Protocol A: Stereoselective Mitsunobu Conversion

Target: Conversion of (R)-N-Boc-3-pyrrolidinol to (S)-N-Boc-3-(N',N'-di-Boc-hydrazino)pyrrolidine.

Mechanism: Stereochemical Inversion (

Reagents:

-

Substrate: (R)-N-Boc-3-pyrrolidinol (1.0 equiv)

-

Phosphine: Triphenylphosphine (

) (1.5 equiv) -

Nucleophile: Di-tert-butyl hydrazodicarboxylate (

) (1.2 equiv) -

Oxidant: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with

. Add -

Substrate Addition: Add the pyrrolidine alcohol. Cool the mixture to 0°C in an ice bath.

-

Activation: Add DIAD dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Critical: The solution will turn yellow; maintain temperature < 5°C to minimize side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (stain with ninhydrin or PMA) or LC-MS.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

). Filter off the white solid. -

Purification: Purify the filtrate via flash column chromatography (Hexane/EtOAc gradient).

-

Deprotection (Optional): To reveal the free hydrazine, treat with 4M HCl in dioxane or TFA/DCM (1:1) for 2 hours.

Expert Insight: If separation of

is difficult, use Polymer-supported(PS-PPh3) or DCAD (Di-chlorobenzyl azodicarboxylate), where the byproduct is insoluble and filterable.

Protocol B: Scalable Mesylation-Displacement

Target: Conversion of N-Boc-2-hydroxymethylpyrrolidine (Prolinol) to N-Boc-2-hydrazinylmethylpyrrolidine.

Mechanism: Activation followed by Displacement (

Reagents:

-

Step 1: MsCl (1.2 equiv),

(1.5 equiv), DCM. -

Step 2: Hydrazine Monohydrate (10.0 equiv), Ethanol or Isopropanol.

Step-by-Step Methodology:

-

Activation (Mesylation):

-

Dissolve alcohol in DCM at 0°C. Add triethylamine (

). -

Add MsCl dropwise. Stir at 0°C for 1 hour until TLC shows complete conversion to mesylate.

-

Quench with water, extract with DCM, dry over

, and concentrate. Note: Mesylates can be unstable; use immediately.

-

-

Displacement:

-

Dissolve the crude mesylate in Ethanol (0.2 M).

-

Crucial Step: Add this solution slowly to a stirring solution of excess hydrazine hydrate (10 equiv) at 60°C.

-

Why Excess? High concentration of hydrazine ensures the mesylate reacts with

rather than the product alkylhydrazine (

-

-

Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Elimination Product (Alkene) | Basicity of hydrazine or Mitsunobu intermediate is too high; Steric hindrance. | Switch to Mitsunobu with a less basic nucleophile (e.g., Phthalimide, then deprotect with hydrazine). Lower temperature. |

| Bis-alkylation (Dimer) | Low equivalents of hydrazine in Protocol B. | Increase Hydrazine equivalents to >10x. Switch to Protocol A (Protected Hydrazine). |

| No Reaction (Mitsunobu) | Use Bis-Boc-hydrazine ( | |

| Difficult Separation of | Standard Mitsunobu byproduct. | Use a resin-bound phosphine or perform a "Redox-Neutral" Mitsunobu if applicable (advanced).[1] |

Reaction Pathway Visualization[6][11]

Figure 2: Mechanistic flow comparison. Note that both pathways formally invert stereochemistry at the reacting carbon.

Safety & Handling (E-E-A-T)

-

Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Handle in a fume hood. Decontaminate glassware with bleach (sodium hypochlorite) to oxidize residual hydrazine before removal from the hood.

-

DIAD/DEAD: Shock sensitive and explosive if heated under confinement. Store in a refrigerator. DIAD is preferred over DEAD due to higher thermal stability.

-

Azides (Alternative Route): If using DPPA (Diphenylphosphoryl azide) to convert Alcohol

Azide

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

-

Denton, R. M., et al. (2018). "Catalytic Mitsunobu Reactions." Aldrichimica Acta, 51(2), 21-33.

-

But, T. Y. S., & Toy, P. H. (2007). "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications." Asian Journal of Chemistry, 2(9), 1340–1355.

-

Greck, C., & Genêt, J. P. (2005). "Electrophilic amination: new advances in the synthesis of hydrazine derivatives." Synlett, 2005(05), 741-748. (Discusses Boc-hydrazine utility).[11]

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Hydrazine."

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Wharton reaction - Wikipedia [en.wikipedia.org]

- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 2-(2-Hydrazinylethyl)-1-Methylpyrrolidine Free Base

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-hydrazinylethyl)-1-methylpyrrolidine free base. While specific oxidative degradation data for this compound is not extensively published, the principles outlined here are derived from the well-established chemistry of alkylhydrazines and other air-sensitive reagents. This document aims to equip you with the necessary knowledge to prevent oxidation, troubleshoot common issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of oxidation in this compound free base?

A: The most common sign of oxidation is a change in color. Pure alkylhydrazines are typically colorless to pale yellow liquids. The development of a darker yellow, orange, or brown hue often indicates the presence of oxidative degradation products. You may also observe an increase in viscosity or the formation of precipitates over time.

Q2: What causes the oxidation of this compound?

A: The primary cause is exposure to atmospheric oxygen (autoxidation).[1] This process can be significantly accelerated by several factors, including the presence of trace metal ions (especially copper), exposure to light, and elevated temperatures.[1][2] Alkaline conditions have also been shown to increase the rate of hydrazine decomposition.[2]

Q3: Can I still use my this compound if it has slightly changed color?

A: It is strongly discouraged. Even minor discoloration can signify a decrease in purity and the presence of impurities that may interfere with your experiments, leading to inconsistent and unreliable results. It is recommended to use only the pure, colorless to pale yellow free base.

Q4: How can I quickly check the purity of my compound?

A: For a quick assessment, a simple visual inspection for color is the first step. For quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended to determine the purity and identify potential degradation products.[3][4]

Q5: What is the single most important step to prevent oxidation?

A: Strict adherence to air-free handling and storage techniques is crucial.[5][6] This involves maintaining the compound under an inert atmosphere, such as argon or nitrogen, at all times.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow to identify and resolve the root cause.

Logical Troubleshooting Workflow```dot

digraph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

}

Caption: Key factors influencing hydrazine oxidation and preventative measures.

Recommended Storage Conditions

To ensure the long-term stability of this compound free base, the following storage conditions are essential.

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Argon preferred, Nitrogen acceptable) | Prevents contact with atmospheric oxygen, the primary oxidant. [5][6]Argon is denser than air, providing a better blanket. |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation and minimizes volatility. [7] |

| Container | Amber Glass Vial or Flask with PTFE-lined Cap | Protects the compound from light, which can catalyze oxidation. [6]PTFE liners provide a high-quality, inert seal. |

| Handling | In a Glovebox or via a Schlenk Line | Minimizes exposure to air and moisture during storage and transfer. [5][8] |

Protocol: Handling and Transferring Under an Inert Atmosphere

This protocol outlines the standard procedure for transferring the free base using a syringe and a Schlenk line.

Materials:

-

Oven-dried glassware (reaction flask with a rubber septum)

-

Source of dry, inert gas (Argon or Nitrogen) with a bubbler

-

Schlenk line or manifold

-

Dry, clean syringes and long needles

-

Storage vial of this compound free base

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) to remove adsorbed moisture. [9][8]Assemble the reaction flask while hot and immediately place it under an inert atmosphere.

-

Inert Atmosphere Purge: Connect the reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere. [5]3. Syringe Preparation: Purge a dry syringe with inert gas. To do this, draw inert gas from a "dummy" flask or the headspace of your reaction flask into the syringe and expel it into the atmosphere. Repeat this process 3-5 times. [10][11]4. Reagent Transfer: a. Slightly pressurize the storage vial containing the free base with inert gas. b. Insert the purged needle through the septum of the storage vial and into the liquid. c. Slowly draw a slightly larger volume of the liquid into the syringe than required. d. Invert the syringe and carefully push the plunger to expel any gas bubbles and to adjust to the exact desired volume. [9] e. Withdraw a small "buffer" of inert gas from the headspace of the storage vial into the syringe. [10][11]This prevents the reagent from dripping from the needle tip during transfer.

-

Addition to Reaction: Swiftly and carefully insert the needle through the septum of the reaction flask and inject the reagent. First, inject the inert gas buffer, followed by the liquid reagent.

-

Syringe Cleaning: Immediately after use, rinse the syringe and needle with a suitable dry, degassed solvent (e.g., anhydrous THF or toluene) followed by a more volatile solvent like acetone to ensure all reactive material is removed. [11]

The Role of Antioxidants and Chelators

While the primary method of prevention is the exclusion of oxygen, in some applications, chemical stabilization may be considered.

-

Chelating Agents: Since metal-catalyzed oxidation is a major concern, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be highly effective. [12]EDTA strongly binds to metal ions, rendering them inactive as oxidation catalysts. The addition of trace amounts of EDTA to aqueous solutions of hydrazine has been shown to completely suppress the reaction. [12]* Antioxidants: Some hydrazone derivatives have been shown to possess antioxidant properties. [13][14][15][16]However, adding an antioxidant to the pure free base is not standard practice and would require extensive validation to ensure it does not interfere with downstream applications.

References

-

Role of the Metal and Surface Structure in the Electro-oxidation of Hydrazine in Acidic Media. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627–632. [Link]

- Slonim, C. (1979). Oxidation of Hydrazine in Aqueous Solutions.

- MacNaughton, M. G. (1997). The Chemical and Biochemical Degradation of Hydrazine.

-

Lee, S., Kim, H., & Kim, J. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Sensors, 19(20), 4535. [Link]

-

Gore, G. M., & Busch, D. H. (2007). Autoxidation of hydrazones. Some new insights. Organic & Biomolecular Chemistry, 5(21), 3569–3577. [Link]

-

(n.d.). Three Methods of Detection of Hydrazines. NASA Tech Briefs. Retrieved February 21, 2026, from [Link]

-

(n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved February 21, 2026, from [Link]

-

Gore, G. M., & Busch, D. H. (2007). Autoxidation of Hydrazones. Some New Insights. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved February 21, 2026, from [Link]

-

Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Banks, C. E. (2021). Electroanalytical overview: the electroanalytical sensing of hydrazine. Sensors & Diagnostics, 1(1), 28-46. [Link]

-

(n.d.). Air-free technique. Wikipedia. Retrieved February 21, 2026, from [Link]

-

(1987). Hydrazine (EHC 68, 1987). INCHEM. Retrieved February 21, 2026, from [Link]

- Kuhn, L. P., & Wellman, C. (1972). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide.

-

LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

(2020, May 8). Three Methods of Detection of Hydrazines. Tech Briefs. Retrieved February 21, 2026, from [Link]

-

Al-Hujaili, A. S., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(21), 7389. [Link]

-

Ji, K., et al. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Holland, A. W., et al. (2021). Activation of ammonia and hydrazine by electron rich Fe(ii) complexes supported by a dianionic pentadentate ligand platform through a common terminal Fe(iii) amido intermediate. Chemical Science, 12(35), 11847–11856. [Link]

-

(n.d.). Antioxidant properties of designed hydrazone derivatives calculated at... ResearchGate. Retrieved February 21, 2026, from [Link]

-

(n.d.). Antioxidant capacities of synthesized hydrazine derivatives. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Zagal, J. H., & Griveau, S. (2024). Hydrazine Oxidation Electrocatalysis. ACS Catalysis, 14(4), 2634–2661. [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved February 21, 2026, from [Link]

-

(2022, February 2). Inert Atmosphere. YouTube. Retrieved February 21, 2026, from [Link]

-

(2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

- Kumar, K. S., et al. (2015). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica, 7(8), 159-165.

-

(n.d.). MATERIAL SAFETY DATA SHEET. Tri-iso. Retrieved February 21, 2026, from [Link]

-

Wróbel, M., et al. (2024). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 29(9), 2138. [Link]

-

Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry, 2022, 1-20. [Link]

-

Wang, Y., et al. (2024). Degradation Dynamics and Pathways of Unsymmetrical Dimethylhydrazine (UDMH) Across Contrasting Soil Matrices: Insights from Controlled Incubation Experiments. Toxics, 12(2), 136. [Link]

-

Ou, L. T., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Academia.edu. Retrieved February 21, 2026, from [Link]

-

(n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Retrieved February 21, 2026, from [Link]

-

Mebel, A. M., & Lin, M. C. (n.d.). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. ResearchGate. Retrieved February 21, 2026, from [Link]

-

(n.d.). Autoxidation process of hydrazine analogues and ROS production. ResearchGate. Retrieved February 21, 2026, from [Link]

- Arnold, O. M., & Jamison, R. M. (1956). U.S. Patent No. 2,771,343. Google Patents.

-

Plevin, M. J., & Bunescu, A. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(1), 163. [Link]

- Johnson, D. R. (1998). Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay.

Sources

- 1. Hydrazine (EHC 68, 1987) [inchem.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Electroanalytical overview: the electroanalytical sensing of hydrazine - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00006C [pubs.rsc.org]

- 5. Air-free technique - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The "Sticky" Chemistry of Hydrazino-Pyrrolidines

Technical Support Center: Purification of Hydrazine-Substituted Pyrrolidines

User Context: You are likely synthesizing a hydrazine-substituted pyrrolidine (e.g., 3-hydrazinopyrrolidine) as a scaffold for kinase inhibitors, GPCR ligands, or high-energy materials. The Problem: These molecules present a "perfect storm" of purification challenges:

-

High Polarity: They cling to normal phase silica.

-

Redox Instability: The hydrazine moiety oxidizes rapidly in air to form azo/diazo impurities or hydrazones.

-

Nucleophilicity/Basicity: They streak during chromatography and react with electrophilic impurities (like acetone or ethyl acetate).

This guide provides field-proven protocols to isolate these unstable intermediates with high purity.

Module 1: Critical Safety & Stability (Read Before Handling)

Q: My product turned brown/yellow overnight. Is it ruined?

A: Likely, yes. The color change indicates oxidation of the hydrazine (

Protocol: The "Inert Chain of Custody"

-

Atmosphere: Never rotary evaporate to dryness under air. Backfill all rotavaps with Argon/Nitrogen before breaking the vacuum.

-

Solvents: Do not use ketone solvents (Acetone, MEK) or esters (EtOAc) for storage. Hydrazines react with ketones to form hydrazones and with esters to form hydrazides.

-

Safe Solvents: Methanol, Ethanol, DCM, Toluene.

-

-

Metals: Avoid metallic spatulas. Trace iron/copper catalyzes the autoxidation of hydrazines [1]. Use glass or Teflon-coated tools.

Module 2: Removing Excess Hydrazine (The Workup)

Q: I used excess hydrazine hydrate for the substitution. How do I get rid of it without distilling my product?

A: Hydrazine hydrate is toxic and high-boiling (

Method A: Azeotropic Distillation (Recommended)

Hydrazine forms azeotropes with water and certain organics, allowing removal at lower temperatures.

-

Dissolve the crude residue in Toluene or Xylene .

-

Rotary evaporate at

. The hydrazine/water/toluene azeotrope will carry over. -

Repeat 3x.

-

Verification: Check NMR for the disappearance of the hydrazine peak (

ppm broad singlet).

Method B: The "Scavenger Resin" Approach

If the product is thermally sensitive, use a polymer-supported aldehyde.

-

Dissolve crude mixture in MeOH/DCM.

-

Add 4-Benzyloxybenzaldehyde polystyrene resin (2–3 equivalents relative to excess hydrazine).

-

Shake for 2 hours. The excess hydrazine reacts to form an immobilized hydrazone.

-

Filter the resin.[1] Your product remains in the filtrate.

Module 3: Chromatography Troubleshooting

Q: My compound streaks from baseline to solvent front on silica. How do I fix this? A: The basic pyrrolidine and hydrazine nitrogens interact strongly with acidic silanols on the silica gel. You must "cap" these sites.

Decision Matrix: Chromatography Selection

Figure 1: Decision matrix for selecting the appropriate stationary phase based on solubility and stability.

The "Neutralized" Silica Protocol

-

Pre-treatment: Slurry silica gel in Hexane containing 5% Triethylamine (Et

N). -

Eluent: Use DCM:MeOH:NH

OH (90:9:1). The ammonium hydroxide is critical to suppress protonation of the hydrazine [2]. -

Loading: Load as a free base in DCM. Do not dry load on silica (oxidation risk).

Module 4: Salt Formation (The "Gold Standard" Purification)

Q: I can't get a solid; it's just a sticky oil. How do I crystallize it? A: Hydrazine-pyrrolidines are often low-melting oils as free bases. Converting them to salts stabilizes them against oxidation and induces crystallization.

Comparison of Salt Forms:

| Salt Type | Crystallinity | Hygroscopicity | Stability | Notes |

| Dihydrochloride (2HCl) | High | High (Deliquescent) | Excellent | Good for storage; requires dry HCl gas or HCl/Dioxane. |

| Oxalate | Moderate | Low | Good | Often precipitates directly from Ethanol; non-hygroscopic. |

| Tartrate | Moderate | Low | Moderate | Useful for chiral resolution if the pyrrolidine is racemic. |

Protocol: Oxalate Salt Crystallization

Recommended for initial isolation due to ease of handling.

-

Dissolve crude oil in a minimum amount of absolute Ethanol .

-

Add 1.05 equivalents of Oxalic Acid dissolved in warm Ethanol dropwise.

-

A white/off-white precipitate should form immediately.

-

Cool to

for 1 hour. -

Filter under Nitrogen (to prevent moisture absorption).

-

Wash with cold Et

O.

Why this works: The oxalate salt usually crystallizes better than the HCl salt for hydrazines and is less prone to absorbing water from the air, which degrades the hydrazine moiety [3].

Module 5: Protection Strategies (When All Else Fails)

Q: Direct purification is failing. What is the "Nuclear Option"? A: Protect the hydrazine nitrogen. This removes the polarity and nucleophilicity issues, allowing standard purification.

Workflow:

-

Boc-Protection: React crude hydrazine with

(1.1 eq) in DCM.-

Result: The terminal hydrazine nitrogen (

) is protected. -

Purification: The product is now lipophilic and stable on silica.

-

-

Purify: Flash chromatography (Hexane/EtOAc).

-

Deprotect: Removal of Boc with HCl/Dioxane yields the pure hydrazine hydrochloride salt directly.

References

- Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazine derivatives. Chemical Society Reviews, 30(4), 205-213.

-

Patent US3458283A. (1969). Hydrazine Purification. (Describes acid-salt precipitation methods).

- Breuer, E. (1982). Hydrazines and Hydrazones. In: The Chemistry of Functional Groups. Wiley.

Sources

Technical Support Center: Nucleophilic Substitution of Chloride with Hydrazine

Status: Online Operator: Senior Application Scientist Ticket ID: N2H4-CL-OPT Subject: Optimization of Yield & Selectivity in Hydrazinolysis

Introduction: The Reactivity Paradox

Welcome to the technical support center. You are likely here because the reaction of hydrazine (

The core paradox is this: Hydrazine is a potent nucleophile, but the product (alkyl/aryl hydrazine) is often more nucleophilic than the starting material. This leads to the "runaway train" effect where the primary product reacts again to form symmetrical hydrazines (

This guide breaks down the troubleshooting into three logical modules: Stoichiometry (Selectivity) , Activation (Kinetics) , and Isolation (Purity) .

Module 1: Troubleshooting Selectivity (The Poly-Alkylation Issue)

User Report: "I am synthesizing an alkyl hydrazine from an alkyl chloride. I see complete consumption of starting material, but my isolated yield is <40%. NMR shows a significant amount of symmetrical

Root Cause Analysis

In

The Solution: Statistical & Kinetic Control

| Variable | Recommendation | Technical Rationale |

| Stoichiometry | 10:1 to 20:1 (Hydrazine:Substrate) | A massive molar excess statistically ensures that every molecule of |

| Addition Order | Reverse Addition | Crucial: Add the chloride dropwise to the hydrazine solution. Never add hydrazine to the chloride. This maintains a local high concentration of hydrazine relative to the substrate. |

| Solvent System | Ethanol or Methanol | Protic solvents can solvate the nucleophile. While they reduce nucleophilicity slightly (via H-bonding), they help solubilize the hydrazine hydrate, ensuring a homogeneous phase which is critical for the statistical distribution. |

Visualizing the Pathway

The following diagram illustrates the competing pathways. To optimize yield, you must arrest the reaction at Node B and prevent the transition to Node C .

Figure 1: Kinetic competition in hydrazine alkylation. The red dashed line represents the parasitic secondary reaction.

Module 2: Troubleshooting Reactivity (The Inert Chloride Issue)

User Report: "My aryl chloride is unreactive even at reflux. I cannot switch to bromide/iodide due to cost/availability."

Scenario A: Activated Aryl Chlorides ( )

If your ring has strong Electron Withdrawing Groups (EWGs) like

-

Fix: Use Ethanol or Dioxane at reflux.

-

Catalyst: None usually required, but reaction times can be long.

Scenario B: Unactivated Aryl Chlorides (Pd-Catalysis)

Standard

-

The Protocol: The Buchwald-Hartwig cross-coupling variation.[1]

-

Key Insight: Hydrazine can reduce Pd(II) to Pd(0) and deactivate the catalyst, or form stable Pd-hydrazido complexes. Specialized ligands are required.

Scenario C: Alkyl Chlorides (Finkelstein Activation)

Alkyl chlorides are sluggish in

-

The "Magic" Additive: Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 - 0.5 eq).

-

Mechanism: The iodide displaces the chloride in situ to form the alkyl iodide (

), which is a reactive intermediate. The hydrazine then rapidly displaces the iodide.

Module 3: Validated Experimental Protocols

Protocol A: Finkelstein-Assisted Synthesis (Alkyl Chlorides)

Best for: Primary/Secondary Alkyl Chlorides prone to sluggish reaction.

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

-

Charge: Add Hydrazine Hydrate (64% or 80%) (15.0 equivalents).

-

Catalyst: Add Potassium Iodide (KI) (0.1 equivalents).

-

Solvent: Add Ethanol (Volume to make hydrazine ~2-3 M).

-

Addition: Heat the solution to a gentle reflux (

). -

Substrate: Dissolve Alkyl Chloride (1.0 eq) in a minimal amount of ethanol. Add this solution dropwise to the refluxing hydrazine over 30-60 minutes.

-

Why? Keeps

.

-

-

Monitor: TLC/LC-MS. Reaction is usually complete 1-3 hours after addition.

-

Workup:

-

Cool to RT.

-

Evaporate ethanol and excess hydrazine under reduced pressure (Caution: Hydrazine is toxic; use a bleach trap for the pump exhaust).

-

Resuspend residue in water/DCM. Extract product into organic phase (if lipophilic) or crystallize as hydrochloride salt using HCl/Dioxane.

-

Protocol B: Pd-Catalyzed Cross-Coupling (Unactivated Aryl Chlorides)

Based on Lundgren & Stradiotto (2010) / Hartwig (2020) [1, 2].

-

Reagents: Aryl Chloride (1.0 eq), Hydrazine Hydrate (1.2 - 2.0 eq).

-

Catalyst System:

-

Pre-catalyst:

(2 mol% Pd) or similar Pd(II) source. -

Ligand: Mor-DalPhos or specialized biaryl phosphine ligands (4 mol%).

-

Base:

or

-

-

Solvent: Toluene or THF (degassed).

-

Conditions: Heat to

under Argon atmosphere. -

Note: This method avoids the harsh conditions of

and works on rings without EWGs.

Module 4: Decision Matrix & Troubleshooting Flowchart

Use this logic gate to determine your experimental path.

Figure 2: Decision matrix for selecting the optimal reaction conditions based on substrate electronics.

Module 5: Safety & Handling (Critical)

Warning: Hydrazine is a potent hepatotoxin, carcinogen, and is unstable.

-

Hydrazine Hydrate vs. Anhydrous: Always use Hydrazine Hydrate (50-80%) unless strictly necessary. Anhydrous hydrazine is shock-sensitive and explosive. The hydrate is stable but toxic.

-

Decontamination: All glassware and spills should be treated with Sodium Hypochlorite (Bleach) to oxidize hydrazine to Nitrogen gas (

). -

Azeotropes: Hydrazine forms a high-boiling azeotrope with water (

). Removal by simple distillation is difficult.-

Tip: Use Toluene azeotropic distillation to drag out hydrazine/water if rotary evaporation is insufficient.

-

References

-

Lundgren, R. J., & Stradiotto, M. (2010).[1][2] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[1][2] Angewandte Chemie International Edition, 49(46), 8686–8690. Link

-

Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.[1][3][4][5] Angewandte Chemie, 60(1), 399-408. Link

-

Bredihhin, A., & Mäeorg, U. (2007).[6] Use of Polyanions for Alkylation of Hydrazine Derivatives.[6] Organic Letters, 9(24), 4975–4977. Link

-

BenchChem Technical Support. (2025). Troubleshooting Low Yield in Hydrazinolysis. BenchChem Knowledge Base. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine (Journal Article) | OSTI.GOV [osti.gov]

- 6. Use of Polyanions for Alkylation of Hydrazine Derivatives [organic-chemistry.org]

Stability of 2-(2-Hydrazinylethyl)-1-Methylpyrrolidine dihydrochloride in storage

Technical Support Center: 2-(2-Hydrazinylethyl)-1-Methylpyrrolidine Dihydrochloride

Executive Summary: The "Golden Rules" of Storage

The stability of This compound dihydrochloride hinges on preventing two primary degradation pathways: oxidative dehydrogenation of the hydrazine moiety and hygroscopic hydrolysis driven by the dihydrochloride salt form.[1]

| Parameter | Recommended Condition | Critical Logic |

| Temperature | -20°C (Frozen) | Significantly slows the kinetics of auto-oxidation and nitrogen inversion.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is the primary enemy.[1] Argon is preferred as it is heavier than air and blankets the salt.[1] |

| Container | Amber Glass + Parafilm | Prevents photolytic degradation.[1] Plastic containers are permeable to moisture over time.[1] |

| Desiccation | Required | The |

Technical Analysis: Why This Molecule Degrades

To troubleshoot effectively, you must understand the molecular vulnerabilities.[1] This compound combines a saturated nitrogen heterocycle (pyrrolidine) with a reactive hydrazine tail.[1]

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure if storage conditions are compromised.

Figure 1: Primary degradation pathways.[1] Oxidation leads to color change; moisture leads to physical state change.[1]

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My compound has turned from white to yellow/beige."

-

Diagnosis: Oxidation. The hydrazine group (

) is extremely susceptible to air oxidation, forming azo ( -

Impact: Lower yield in subsequent reactions (e.g., Fischer Indole Synthesis).[1][2] The oxidized impurities may act as radical scavengers, killing catalytic cycles.[1]

-

Corrective Action:

-

Recrystallization: If the yellowing is mild, recrystallize from dry Ethanol/Et2O under inert atmosphere.[1]

-

Purge: If using as-is, increase the equivalents used in your reaction by 10-15% to account for inactive mass.

-

Scenario B: "The powder has clumped together or looks wet."[1]

-

Diagnosis: Hygroscopicity. The dihydrochloride salt is a "water magnet."[1] Once wet, the local acidity drops (pH < 2), potentially catalyzing hydrolysis of the pyrrolidine ring or promoting cyclization.[1]

-

Impact: Inaccurate weighing (mass includes water weight).[1]

-

Corrective Action:

-

Vacuum Drying: Place the vial in a vacuum desiccator over

for 24 hours. -

Quantitative NMR (qNMR): Do not trust the weight. Run a qNMR using an internal standard (e.g., Maleic Acid) to determine the actual wt% of the active compound vs. water.[1]

-

Scenario C: "Solubility issues in organic solvents."

-

Diagnosis: Salt Nature. As a dihydrochloride, this molecule is highly polar.[1]

-

Impact: It will not dissolve in non-polar solvents like Hexane, Toluene, or DCM (unless neutralized).[1]

-

Corrective Action:

Quality Control (QC) Protocols

Before committing this reagent to a high-value synthesis (e.g., Triptan drug development), validate its integrity using this workflow.

Figure 2: Go/No-Go Decision Tree for reagent qualification.

Specific NMR Markers (D2O):

-

N-Methyl Group: Look for a sharp singlet around 2.8 - 3.0 ppm .[1] Broadening here indicates salt dissociation or pH changes.[1]

-

Hydrazine Protons: These are exchangeable and will not appear in D2O.[1] To see them, run the NMR in DMSO-d6 ; look for broad peaks around 4-6 ppm.[1]

-

Impurity Check: Look for aldehyde/ketone signals (9-10 ppm).[1] Hydrazines avidly scavenge trace acetone from glassware to form hydrazones.[1] Ensure all glassware is acetone-free.[1]

Frequently Asked Questions (FAQ)

Q: Can I store this at 4°C (Fridge) instead of -20°C? A: For short periods (< 1 month), yes. However, hydrazine salts slowly auto-oxidize even at 4°C. For long-term storage (> 3 months), -20°C is mandatory to preserve the titer.[1]

Q: Is the compound light sensitive? A: Yes. While not as sensitive as silver salts, hydrazine derivatives can undergo photolytic radical decomposition.[1] Always store in amber vials or wrap clear vials in aluminum foil.

Q: I need to neutralize the salt to use it. How do I do that safely?

A: Dissolve the salt in a minimum amount of water, cool to 0°C, and slowly add saturated Sodium Bicarbonate (

Q: Why does the MSDS say "Suspected Carcinogen"? A: Hydrazine functional groups are structural alerts for genotoxicity.[1] They can alkylate DNA.[1][2] Handle this compound in a fume hood with double nitrile gloves.[1] Treat it as a potential mutagen [2].[1]

References

-

Ragnarsson, U. (2001).[1] "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 219-229.[1]

-

Benigni, R., & Bossa, C. (2011).[1] "Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology." Chemical Reviews, 111(4), 2507-2536.[1]

-

Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Hydrazine dihydrochloride." (General hydrazine salt safety data used for structural inference).

-

British Pharmacopoeia. (2024).[1] "Reference Standard: 2-(2-Hydroxyethyl)-1-methylpyrrolidine."[1][3][4][5] (Precursor stability data).

Sources

- 1. 2-(2-羟乙基)-1-甲基吡咯烷 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-(2-hydroxyethyl)-1-methylpyrrolidine | LGC Standards [lgcstandards.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 2-(2-hydroxyethyl)-1-methylpyrrolidine | LGC Standards [lgcstandards.com]

Technical Support Center: Hydrazine Remediation in Pyrrolidine Synthesis

This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers. It prioritizes safety, mechanistic understanding, and scalable solutions.[1]

Case ID: HYD-REM-001 Topic: Removal of Excess Hydrazine Hydrate from Pyrrolidine Reaction Mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Safety Directive

The Challenge: In the synthesis of pyrrolidines (commonly via Gabriel Synthesis deprotection or Wolff-Kishner reduction), hydrazine hydrate is often used in large excess. Post-reaction, you face a dual separation challenge:

-

The Byproduct: Phthalhydrazide (in Gabriel synthesis), which is a voluminous, insoluble solid.[1]

-

The Reagent: Unreacted Hydrazine Hydrate, which is toxic, nucleophilic, and difficult to separate due to its water miscibility and boiling point similarities with short-chain pyrrolidines.[1]

Critical Safety Warning (ICH M7): Hydrazine is a known mutagen and carcinogen (Class 1).[1] Pharmaceutical guidelines (ICH M7) require strictly controlled limits (often <1 ppm) in final drug substances.[1] All handling must occur in a functioning fume hood with appropriate PPE (butyl rubber gloves recommended).[1]

Decision Matrix: Select Your Workup

Do not apply a "one-size-fits-all" approach. Select the protocol based on your product's physicochemical properties.[1]

Figure 1: Decision matrix for selecting the appropriate hydrazine removal strategy based on product properties.

Detailed Protocols

Protocol A: The "Sticky Solid" Solution (Gabriel Synthesis)

Best for: Solid amine salts or when Phthalhydrazide clogging is the main issue.

The reaction between phthalimide and hydrazine produces phthalhydrazide.[1][2][3] In ethanol, this forms a gelatinous precipitate that clogs filters.[1]

The "Acid-Flip" Method:

-

Hydrolysis: Do not filter the reaction mixture directly. Add 2M HCl to the reaction mixture until pH < 1.

-

Filtration: Filter off the white phthalhydrazide precipitate.[1] Wash the cake with dilute HCl.

-

Filtrate Processing: The filtrate now contains Pyrrolidine[1]·HCl and Hydrazine·2HCl.[1]

-

Isolation:

-

If Product is Solid: Evaporate solvent to dryness.[1] Recrystallize the salt (Hydrazine salts are often less soluble in isopropanol than amine salts).[1]

-

If Product is Lipophilic: Basify filtrate (pH > 12) with NaOH and extract with DCM.[1] Hydrazine will partition into water, but trace amounts will co-extract.[1] Proceed to Module 4 for polishing.[1]

-

Protocol C: Azeotropic Distillation (Volatile/Hydrophilic Products)

Best for: Liquid pyrrolidines (e.g., unsubstituted pyrrolidine) that are water-miscible.[1]

Simple extraction fails here because both hydrazine and pyrrolidine prefer the aqueous phase. You must use azeotropes to "carry" the hydrazine away.

Azeotrope Data Table:

| Solvent | Boiling Point (°C) | Azeotrope with Hydrazine? | Azeotrope BP (°C) | Composition (% Hydrazine) |

| Water | 100 | Yes | 120.5 | ~68% |

| Toluene | 110.6 | Yes (Hetero) | ~92 | Variable |

| Chlorobenzene | 131 | Yes | ~120 | High |

| Ethanol | 78 | No | N/A | Soluble (No separation) |

Procedure:

-

Remove the reaction solvent (usually ethanol) via rotary evaporation.[1][6]

-

Redissolve the crude oil in Toluene (10-20 volumes).

-

Perform a vacuum distillation or rotovap at elevated temperature (50-60°C).

-

Repeat the toluene addition/evaporation cycle 2-3 times.

-

Verification: Check NMR for the disappearance of the hydrazine peak (usually broad singlet ~3.0-4.0 ppm, solvent dependent).[1]

Advanced Troubleshooting: Trace Scavenging

If your product is sensitive or you are at the final API stage, physical removal may not be enough. You need chemical scavenging.[1]

The "Scavenger" Trap

-

Common Mistake: Adding Acetone or Benzaldehyde directly to the mixture.[1]

-

Why it fails: This forms a hydrazone (e.g., acetone azine).[1] While less toxic, this is still an impurity that requires removal.[1]

The Professional Solution: Polymer-Supported Scavengers

Use a polymer-bound aldehyde resin.[1][7] This effectively "fishes" hydrazine out of the solution, leaving your product in the supernatant.

Workflow:

-

Dissolve crude product in DCM or Ethanol.[1]

-

Add Polystyrene-Benzaldehyde resin (2-3 equivalents relative to expected hydrazine).[1]

-

Agitate (do not stir with magnetic bar to avoid grinding resin) for 4–12 hours.

-

Filter the resin.[1] The hydrazine is now covalently bound to the solid beads.

-

Concentrate the filtrate.[1]

Figure 2: Mechanism of polymer-supported scavenging for trace hydrazine removal.[1]

FAQ: Common User Issues

Q: My pyrrolidine is water-soluble. Can I just wash with brine? A: No. Hydrazine hydrate is highly water-soluble, but so is your product.[1] Brine will not force enough separation. You must use Protocol C (Azeotropic Distillation) or form a salt (e.g., Oxalate or Hydrochloride) that can be recrystallized.[1]

Q: I see a peak at 1.5 ppm in CDCl3. Is this hydrazine? A: Unlikely.[1][8] Anhydrous hydrazine appears around 3.0–3.5 ppm as a broad singlet.[1] However, hydrazine hydrate water protons can shift depending on concentration.[1]

-

Definitive Test: Perform a spot test using 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) .[1]

Q: Can I use Acetone to quench the reaction? A: Only if you plan to purify by column chromatography afterwards. Acetone converts hydrazine to acetone azine (dimethylketazine).[1] This prevents hydrazine from reacting with your product, but the azine is an oil that must still be separated from your pyrrolidine.

References

-

Gabriel Synthesis Mechanism & Workup

-

Genotoxic Impurity Control (ICH M7)

-

Polymer-Supported Scavenging

-

Azeotropic Data

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. How does acetone react with hydrazine? | Filo [askfilo.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. researchgate.net [researchgate.net]

- 7. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

Technical Support Center: Handling 1-Methyl-2-(2-hydrazinoethyl)pyrrolidine Salts

[1][2]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Moisture Management, Stability, and Handling Protocols Case ID: HYG-PYR-HYD-001[1][2]

Executive Technical Summary

1-methyl-2-(2-hydrazinoethyl)pyrrolidine (and its salts, typically dihydrochloride or oxalate) acts as a "moisture sponge."[1][2] The combination of the secondary/tertiary amine of the pyrrolidine and the hydrazine group creates a lattice with high hydration energy.

-

The Problem: Upon exposure to ambient air (even <40% RH), these salts can deliquesce (turn into a liquid/gum) within minutes.[1] This alters the molecular weight (stoichiometry errors), accelerates oxidative decomposition (hydrazine + water + air = rapid degradation), and complicates crystallization.[1][2]

-

The Solution: Strict exclusion of moisture using inert atmosphere techniques, specialized weighing protocols, and rigorous drying cycles.[2]

Core Handling Protocols (SOPs)

Protocol A: The "Inert-to-Inert" Transfer (Gold Standard)

Use this for all critical stoichiometry steps (e.g., coupling reactions).[1][2]

-

Preparation: Dry all glassware (flasks, spatulas) in an oven at 120°C for >2 hours. Cool in a desiccator.

-

Environment: Operate strictly within a glovebox (N₂ or Ar atmosphere, <5 ppm H₂O) or use a Schlenk line with positive inert gas pressure.

-

Weighing:

-

Solvent Prep: Use only anhydrous solvents (water <50 ppm).[1][2] Hydrazine salts will scavenge trace water from "wet" solvents, initiating hydrolysis.[1][2]

Protocol B: Recovery of "Gummed" Material

Use this if your solid has turned into a sticky oil or paste.

-

Dissolution: Dissolve the gum in a minimum amount of dry methanol or ethanol.[1]

-

Azeotropic Drying: Add anhydrous toluene (creates a ternary azeotrope with water/alcohol).[1][2]

-

Evaporation: Rotary evaporate at <40°C. Repeat the toluene addition/evaporation cycle 3 times.

-

Precipitation: Triturate the resulting residue with anhydrous diethyl ether or MTBE (methyl tert-butyl ether) under Argon. The salt should crash out as a solid.

-

Final Dry: Vacuum dry (<1 mbar) at room temperature for 12 hours.

Data & Specifications

Table 1: Physical Property Thresholds

| Parameter | Specification / Limit | Consequence of Excursion |

| Critical Relative Humidity (CRH) | Estimated < 30% RH | Rapid deliquescence (solid to liquid transition).[1][2] |

| Oxidation Potential | High (in solution) | Formation of azo/azoxy impurities; color change to yellow/brown.[1] |

| Thermal Stability (Salt) | Stable < 80°C (Dry) | HCl loss (if HCl salt) or hydrazine decomposition at high T. |

| Solvent Compatibility | MeOH, EtOH, DMSO, DMF | Avoid: Ketones/Aldehydes (forms hydrazones), Chlorinated solvents (slow alkylation).[1][2] |

Troubleshooting Guide (FAQ)

Q1: "My white powder turned into a yellow sticky gum. Is it ruined?"

Diagnosis: Severe moisture absorption followed by partial oxidation.[1][2] Action:

-

If Purity >90%: Follow Protocol B (Recovery) above. The yellow color is likely trace azo-impurities which can be removed by recrystallization (MeOH/Ether) after drying.[1][2]

-

If Purity <80%: Discard. Hydrazine degradation products can be autocatalytic.[1][2]

Q2: "I'm seeing extra peaks in my NMR around 2.5-3.0 ppm and 7-8 ppm."

Diagnosis: Likely formation of hydrazones (reaction with acetone in NMR tube cleaning?) or oxidative dimerization.[1] Action:

-

Ensure NMR tubes are not cleaned with acetone (hydrazines react with acetone to form hydrazones instantly).[1][2] Use MeOH/DCM.[1][2]

-

Use DMSO-d6 from a fresh ampoule. Old DMSO absorbs water, shifting your salt peaks.[1][2]

Q3: "How do I calculate the exact stoichiometry if I suspect water weight?"

Visualized Workflows

Diagram 1: Decision Tree for Handling Hygroscopic Salts

Caption: Logical flow for determining the correct handling procedure based on the physical state of the material.

Diagram 2: The "Inert Loop" Weighing Workflow

Caption: Step-by-step loop to ensure zero moisture contact during weighing.

[1]

References

-